3,5-dimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
Description
3,5-DIMETHOXY-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolothiadiazole moiety, which is known for its diverse pharmacological activities. The compound’s structure includes a benzamide core substituted with methoxy groups and a triazolothiadiazole ring, making it a potential candidate for various scientific and industrial applications.
Properties
Molecular Formula |
C20H19N5O3S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C20H19N5O3S/c1-12-22-23-20-25(12)24-19(29-20)14-6-4-13(5-7-14)11-21-18(26)15-8-16(27-2)10-17(9-15)28-3/h4-10H,11H2,1-3H3,(H,21,26) |
InChI Key |
KKTJLUWIJNRVAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,5-DIMETHOXY-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE involves multiple steps, starting with the preparation of the triazolothiadiazole ring. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . The benzamide core is then introduced through a series of condensation reactions, where the methoxy groups are added using appropriate methoxylating agents under controlled conditions . Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3,5-DIMETHOXY-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3,5-DIMETHOXY-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The triazolothiadiazole moiety is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects . The compound can bind to DNA gyrase and topoisomerase, disrupting DNA replication and cell division in microbial and cancer cells .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazole derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents and pharmacological activities.
Thioamides: These compounds have a thiadiazole ring but lack the triazole moiety, resulting in different biological activities.
5-Arylazothiazoles: These compounds contain a thiazole ring and exhibit antimicrobial properties similar to 3,5-DIMETHOXY-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE.
The uniqueness of 3,5-DIMETHOXY-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE lies in its specific substitution pattern and the presence of both methoxy and triazolothiadiazole groups, which contribute to its diverse pharmacological activities.
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